molecular formula C17H21Cl2N5O B8436595 4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-phenyl-, dihydrochloride CAS No. 94011-81-1

4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-phenyl-, dihydrochloride

Cat. No. B8436595
CAS RN: 94011-81-1
M. Wt: 382.3 g/mol
InChI Key: BAMITKCNSQJVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-phenyl-, dihydrochloride is a useful research compound. Its molecular formula is C17H21Cl2N5O and its molecular weight is 382.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-phenyl-, dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-phenyl-, dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

94011-81-1

Product Name

4-Pyridazinecarbonitrile, 3-((2-(4-morpholinyl)ethyl)amino)-6-phenyl-, dihydrochloride

Molecular Formula

C17H21Cl2N5O

Molecular Weight

382.3 g/mol

IUPAC Name

3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile;dihydrochloride

InChI

InChI=1S/C17H19N5O.2ClH/c18-13-15-12-16(14-4-2-1-3-5-14)20-21-17(15)19-6-7-22-8-10-23-11-9-22;;/h1-5,12H,6-11H2,(H,19,21);2*1H

InChI Key

BAMITKCNSQJVHG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.3 g of the chlorine compound of Example 18 are dissolved in 60 ml of normal butanol, and 8 g of N-(2-aminoethyl)-morpholine are added. The mixture is heated under reflux for 3 hours and then poured into 1000 ml of water. The organic phase is extracted with ether and the ether solution is then extracted with a 1N solution of sulphuric acid. The aqueous phase is separated off, rendered alkaline with sodium hydroxide and extracted with ether. The ether phase is dried over magnesium sulphate and the solvent is then evaporated off to dryness in vacuo. This gives a yellow solid. Yield 81.3%; melting point 138° C.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three

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